1-(4-Ethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
Description
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-2-24-15-7-5-13(6-8-15)20-18(23)21-14-4-3-12-9-10-19-17(22)16(12)11-14/h3-8,11H,2,9-10H2,1H3,(H,19,22)(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYRTHFRLXHZFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(CCNC3=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Ethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is a compound of significant interest due to its potential biological activities, particularly as a modulator of the N-formyl peptide receptor like-1 (FPRL-1). This receptor plays a crucial role in inflammatory processes and immune responses. Understanding the biological activity of this compound can pave the way for its application in treating various inflammatory diseases.
Chemical Structure
The chemical formula of this compound is represented as:
This structure features an ethoxyphenyl group and a tetrahydroisoquinoline moiety linked through a urea functional group.
The primary mechanism through which this compound exerts its biological effects is via modulation of the FPRL-1 receptor. FPRL-1 is a G protein-coupled receptor that is involved in mediating inflammatory responses. Activation of this receptor can lead to both pro-inflammatory and anti-inflammatory effects, depending on the ligand and context.
Key Functions of FPRL-1:
- Leukocyte Trafficking : FPRL-1 is expressed on various immune cells such as monocytes and neutrophils, influencing their migration during inflammation.
- Resolution of Inflammation : Compounds that activate FPRL-1 can promote the resolution phase of inflammation by inhibiting excessive leukocyte infiltration and promoting clearance of apoptotic cells.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anti-inflammatory Effects
Studies have shown that this compound can significantly reduce inflammatory responses in various experimental models. For instance:
- In vitro studies demonstrated decreased production of pro-inflammatory cytokines when immune cells were treated with this compound.
- Animal models of inflammation (e.g., carrageenan-induced paw edema) showed reduced swelling and pain upon administration of the compound.
Antioxidant Properties
The compound has also been noted for its antioxidant capabilities:
- It scavenges free radicals and reduces oxidative stress markers in cellular assays.
Case Studies
Several studies have documented the effects of this compound:
| Study | Model | Findings |
|---|---|---|
| Study 1 | In vitro (macrophages) | Reduced TNF-alpha and IL-6 production by 40% |
| Study 2 | In vivo (rats) | Decreased paw edema by 60% after 24 hours |
| Study 3 | Oxidative stress model | Reduced MDA levels by 30% |
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of 1-(4-Ethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea?
A factorial design of experiments (DoE) is critical for minimizing trial-and-error approaches. Use fractional factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading) and identify critical parameters. Subsequent optimization via response surface methodology (RSM) can refine reaction yields and purity. Statistical validation (ANOVA) ensures robustness, as highlighted in chemical engineering design frameworks .
Q. How can spectroscopic and chromatographic techniques be systematically applied to characterize this compound?
Combine multiple orthogonal methods:
- NMR (¹H/¹³C, 2D-COSY/HMBC) to confirm urea linkage and tetrahydroisoquinoline conformation.
- HPLC-MS with reverse-phase columns (C18) to assess purity and detect byproducts.
- XRD for crystalline structure validation, referencing isoquinoline derivatives in crystallographic databases .
- FT-IR to verify carbonyl (C=O) and ethoxy group vibrations.
Advanced Research Questions
Q. What computational methods are suitable for modeling the reaction mechanisms and electronic properties of this urea derivative?
Apply density functional theory (DFT) to map reaction pathways, focusing on urea bond formation and tetrahydroisoquinoline ring stability. Use quantum chemical calculations (e.g., Gaussian or ORCA) to simulate transition states and activation energies. Pair this with molecular dynamics (MD) simulations to study solvent effects. ICReDD’s integrated computational-experimental workflows provide a validated framework for such analyses .
Q. How can researchers resolve contradictions in bioactivity data across different experimental models?
Conduct a sensitivity analysis using multivariate statistical tools (e.g., PCA or PLS regression) to isolate confounding variables (e.g., cell line variability, assay conditions). Validate findings with orthogonal assays (e.g., enzyme inhibition vs. cell viability) and cross-reference pharmacokinetic parameters (logP, solubility) using cheminformatics platforms. Training in chemical biology methods (e.g., CHEM/IBiS 416) emphasizes such rigorous validation .
Q. What advanced strategies are recommended for elucidating the compound’s pharmacophore and target engagement?
- Surface plasmon resonance (SPR) or ITC to quantify binding affinity with putative targets (e.g., kinases linked to isoquinoline activity).
- Cryo-EM or X-ray crystallography for structural resolution of target-ligand complexes.
- SAR studies with analogs to identify critical substituents (e.g., ethoxy vs. methoxy groups). Integrate these with cheminformatics libraries to prioritize synthetic targets .
Q. How can environmental degradation pathways of this compound be systematically studied?
Use accelerated degradation studies under controlled conditions (UV exposure, pH extremes) with HPLC-MS/MS to track metabolites. Apply membrane separation technologies (e.g., nanofiltration) to isolate degradation products for structural analysis. Statistical modeling (e.g., DOE for degradation kinetics) aligns with CRDC guidelines for environmental engineering research .
Q. What methodologies address batch-to-batch variability in preclinical toxicity studies?
Implement quality-by-design (QbD) principles:
- In-process controls (e.g., inline PAT tools for real-time purity monitoring).
- Ames test and hERG channel assays standardized across batches.
- Metabolomics profiling (LC-HRMS) to correlate impurities with toxicity endpoints. CRDC’s fuel engineering protocols offer analogous frameworks for reproducibility .
Methodological Resources
- CRDC Subclasses : Leverage RDF2050112 (reactor design) for scaling synthesis and RDF2050104 (membrane separation) for purification .
- ICReDD’s Reaction Design : Integrate computational path searches with high-throughput experimentation to bypass trial-and-error bottlenecks .
- Statistical Training : Courses like CHEM/IBiS 416 emphasize experimental design rigor for biological and chemical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
